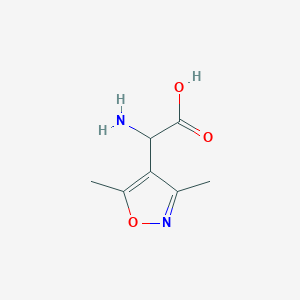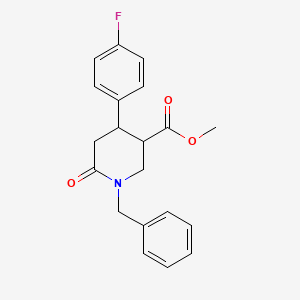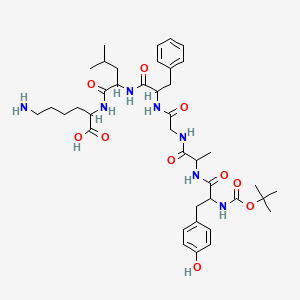
Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Voies de synthèse : Une voie de synthèse implique la condensation du 2-aminothiophène avec l’acide cyanoacétique, suivie d’une cyclisation pour former le cycle thiéno-pyrimidinique. L’amidification subséquente du groupe acide carboxylique avec de l’ammoniac ou une amine donne le composé souhaité.
Conditions de réaction : La réaction se produit généralement sous reflux à l’aide de solvants appropriés (par exemple, éthanol, acide acétique) et de catalyseurs acides (par exemple, acide sulfurique).
Production industrielle : Bien qu’il n’y ait pas de production industrielle généralisée de ce composé spécifique, il peut être synthétisé à l’échelle du laboratoire.
Analyse Des Réactions Chimiques
Réactivité : L’acide thiéno[2,3-d]pyrimidine-6-acétique, 4-amino-5-méthyl- peut subir diverses réactions.
Réactifs et conditions courants : Les réactifs comprennent les agents oxydants (par exemple, permanganate de potassium), les agents réducteurs (par exemple, hydrure de lithium et d’aluminium) et les nucléophiles (par exemple, ammoniac, alkylamines).
Principaux produits : Les produits spécifiques dépendent des conditions de réaction et des substituants. Par exemple, la réduction du groupe acide carboxylique donne l’alcool correspondant.
Applications de la recherche scientifique
Chimie médicinale : Les dérivés de thiéno[2,3-d]pyrimidine se sont avérés prometteurs en tant qu’agents anticancéreux. Les chercheurs ont exploré leurs propriétés d’inhibition des kinases, antioxydantes, anti-inflammatoires et antimicrobiennes.
Essais cliniques : Des composés liés à ce squelette, tels que le GNE-490 et le Relugolix, sont en essais cliniques pour le traitement du cancer du sein et du cancer de la prostate, respectivement.
Autres domaines : Ces composés peuvent trouver des applications dans d’autres domaines, notamment la protection du SNC et la recherche antivirale.
Applications De Recherche Scientifique
Medicinal Chemistry: Thieno(2,3-d)pyrimidine derivatives have shown promise as anticancer agents. Researchers have explored their kinase inhibition, antioxidant, anti-inflammatory, and antimicrobial properties.
Clinical Trials: Compounds related to this scaffold, such as GNE-490 and Relugolix, are in clinical trials for breast cancer and prostate cancer treatment, respectively.
Other Fields: These compounds may find applications in other areas, including CNS protection and antiviral research.
Mécanisme D'action
Cibles : Les dérivés de thiéno[2,3-d]pyrimidine interagissent probablement avec des cibles cellulaires spécifiques, telles que les kinases ou les récepteurs.
Voies : Leurs effets peuvent impliquer la modulation des voies de signalisation (par exemple, inhibition de la voie PI3K).
Comparaison Avec Des Composés Similaires
Unicité : L’acide thiéno[2,3-d]pyrimidine-6-acétique, 4-amino-5-méthyl- se distingue par son schéma de substitution spécifique et ses activités pharmacologiques potentielles.
Composés similaires : D’autres thiéno-pyrimidines, telles que le GNE-490, le GNE-493 et le Relugolix, présentent des similitudes structurelles mais diffèrent par leurs substituants et leurs applications .
Propriétés
Numéro CAS |
105522-99-4 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-(4-amino-5-methylthieno[2,3-d]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-5(2-6(13)14)15-9-7(4)8(10)11-3-12-9/h3H,2H2,1H3,(H,13,14)(H2,10,11,12) |
Clé InChI |
PMMQVRUODMYPNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


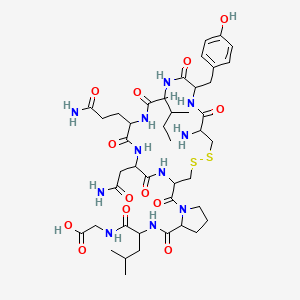

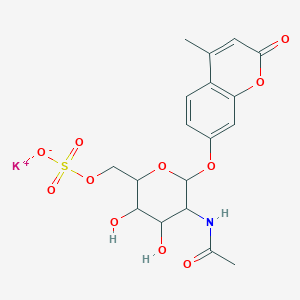

![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
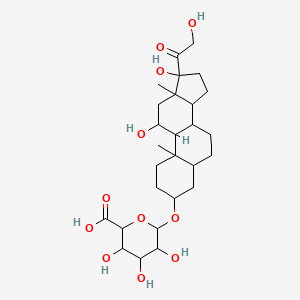
![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
